Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate is a synthetic organic compound with the molecular formula C21H31NO4 and a molecular weight of 361.48 g/mol . This compound is characterized by the presence of a morpholine ring, a phenyl group, and an ester functional group, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate typically involves a multi-step process. One common method starts with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenyl group can facilitate binding to active sites, while the ester group may undergo hydrolysis to release active metabolites . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 8-[3-(morpholinomethyl)phenyl]-8-oxooctanoate: A closely related compound with similar structural features.
Morpholine-containing derivatives: These compounds share the morpholine ring and exhibit diverse biological activities.
Uniqueness
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H31NO4 |
---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-4-oxooctanoate |
InChI |
InChI=1S/C21H31NO4/c1-2-26-21(24)11-10-20(23)9-4-3-6-18-7-5-8-19(16-18)17-22-12-14-25-15-13-22/h5,7-8,16H,2-4,6,9-15,17H2,1H3 |
InChI-Schlüssel |
VMBFJVMWLQDACB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)CCCCC1=CC(=CC=C1)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.